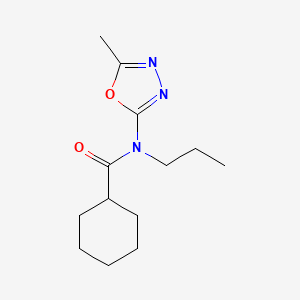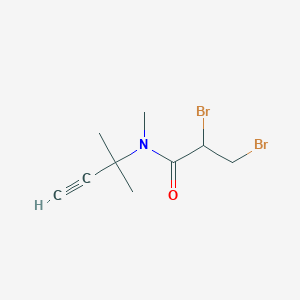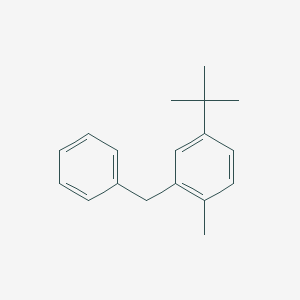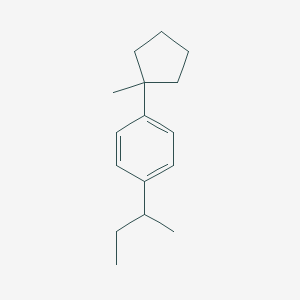
2,2-Dichloroethenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroethenyl 2,2-dimethylpropanoate is an organic compound known for its unique chemical structure and properties It is a derivative of propanoic acid and is characterized by the presence of two chlorine atoms and a dichloroethenyl group attached to a dimethylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2,2-dichloroethenol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state, such as an alkene or alkane.
Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other functional groups, such as bromine or iodine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogen exchange reactions often involve reagents like aluminum tribromide (AlBr₃) or boron tribromide (BBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions result in the formation of new halogenated derivatives.
Scientific Research Applications
2,2-Dichloroethenyl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a model compound for studying drug metabolism.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,2-Dichloroethenyl 2,2-dimethylpropanoate exerts its effects involves its interaction with molecular targets and pathways. The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethylpropanoate: Similar in structure but lacks the dichloroethenyl group.
2,2-Dimethylpropanal: An aldehyde derivative with different reactivity and applications.
Methyl 2,2-dimethylpropanoate: Another ester derivative with distinct properties.
Uniqueness
2,2-Dichloroethenyl 2,2-dimethylpropanoate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes, offering opportunities for the development of new materials and chemical processes.
Properties
CAS No. |
62581-68-4 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,2-dichloroethenyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2,3)6(10)11-4-5(8)9/h4H,1-3H3 |
InChI Key |
LZHIYRUXQVJQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl hydroxy[(naphthalen-2-yl)sulfanyl]acetate](/img/structure/B14532567.png)



![3-Methyl-6,7-dihydro-5H-indeno[5,6-b]thiophene-2-carboxylic acid](/img/structure/B14532592.png)
![N''-Methyl-N,N'-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14532594.png)





